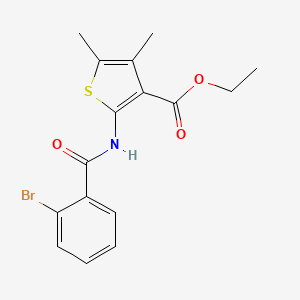![molecular formula C30H28N6O2 B11553587 4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11553587.png)
4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its multiple aromatic rings and pyrazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the various substituents. Common reagents used in these reactions include hydrazines, aldehydes, and ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE
- 3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its complex structure, which allows for diverse chemical reactivity and potential applications. The presence of multiple functional groups and aromatic rings provides opportunities for various chemical modifications and interactions.
Properties
Molecular Formula |
C30H28N6O2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-methyl-4-[[3-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H28N6O2/c1-19-8-12-25(13-9-19)35-29(37)27(21(3)33-35)17-31-23-6-5-7-24(16-23)32-18-28-22(4)34-36(30(28)38)26-14-10-20(2)11-15-26/h5-18,33-34H,1-4H3 |
InChI Key |
CYQKQVMSQDWKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)

![ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11553513.png)
![Methyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11553519.png)
![2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11553525.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11553528.png)
![2-bromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553529.png)
![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11553548.png)
![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)
![2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B11553573.png)
![4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553580.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11553586.png)
![3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B11553588.png)
